molecular formula C7H5BrN2O B15068452 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No.: B15068452
M. Wt: 213.03 g/mol
InChI Key: VCILIDROBWLNND-UHFFFAOYSA-N
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Description

6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that features a pyrrolo-pyrimidine core structure with a bromine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with bromoacetyl bromide, followed by cyclization under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and bases like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives, which are valuable intermediates in drug synthesis.

Scientific Research Applications

6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.

Mechanism of Action

The mechanism of action of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 6th position plays a crucial role in binding to these targets, often through halogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-pyrrolo[1,2-c]pyrimidin-1(2H)-one
  • 6-Fluoro-pyrrolo[1,2-c]pyrimidin-1(2H)-one
  • 6-Iodo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Uniqueness

6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. These properties can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromo-2H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C7H5BrN2O/c8-5-3-6-1-2-9-7(11)10(6)4-5/h1-4H,(H,9,11)

InChI Key

VCILIDROBWLNND-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N2C1=CC(=C2)Br

Origin of Product

United States

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